molecular formula C14H14N2O2 B12537665 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid CAS No. 658706-44-6

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B12537665
CAS No.: 658706-44-6
M. Wt: 242.27 g/mol
InChI Key: WUZJJLRDZDXSOZ-UHFFFAOYSA-N
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Description

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is an organic compound that consists of a benzene ring substituted with amino and carboxyl groups. This compound is known for its potential therapeutic applications and has been studied for its biological activities, including anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridin-2-ylmethylamine with benzyl chloroformate, followed by hydrolysis to yield the desired product . Another approach includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid involves the inhibition of certain enzymes involved in inflammation and cancer progression. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins and enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure with slight variations in the substituents.

    2-((Pyridin-4-ylmethyl)aminooxalyl)amino)-benzoic acid methyl ester: Another compound with a pyridine ring and benzoic acid moiety.

Uniqueness

2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit enzymes involved in inflammation and cancer progression sets it apart from other similar compounds.

Properties

CAS No.

658706-44-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]benzoic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2,(H,17,18)

InChI Key

WUZJJLRDZDXSOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(=O)O

Origin of Product

United States

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